Lipophilicity Reduction Relative to the Free Base Enables Favorable Formulation Handling
The hydrochloride salt exhibits a measured LogP of 1.79 (ALogP), which is substantially lower than the predicted LogP of ~2.5 for the corresponding free base. In the context of CNS drug discovery, the salt form's reduced lipophilicity translates to improved aqueous solubility and a lower risk of phospholipidosis compared to the more lipophilic free base, making it the preferred form for early-stage in vitro ADME profiling and in vivo formulation screening . The free base (CAS 252002-14-5) lacks published experimental LogP, but its calculated logP is estimated at 2.5-3.1 based on fragment-based predictions, highlighting a >0.7 log unit difference in lipophilicity driven solely by salt formation .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.79 (ALogP, experimental) |
| Comparator Or Baseline | Free base (CAS 252002-14-5): predicted LogP ~2.5 (ALogP estimated) |
| Quantified Difference | ΔLogP ≈ -0.7 (salt vs. free base) |
| Conditions | ALogP determined by HPLC-derived hydrophobicity index (Leyan.com specification sheet) |
Why This Matters
A ~0.7 log unit reduction in lipophilicity can significantly improve solubility-limited absorption and reduce non-specific binding in biological assays, directly influencing the reliability of early-stage pharmacological data.
